molecular formula C10H10Cl3NO2 B2491728 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide CAS No. 138505-75-6

2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide

Cat. No. B2491728
CAS RN: 138505-75-6
M. Wt: 282.55
InChI Key: YDVUTDAMJFFBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions and precise conditions to ensure the desired product is obtained with good yield and purity. For example, Devi and Awasthi (2022) discuss the synthesis of a compound closely related to "2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide," emphasizing the use of spectroscopic techniques for structure confirmation and bio-assay evaluations for potential insect growth regulation (Devi & Awasthi, 2022).

Scientific Research Applications

Pesticide Development

Compounds like 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide and its derivatives are primarily explored for their potential as pesticides. New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized, focusing on their applications as potential pesticides. These studies involve detailed analysis through X-ray powder diffraction, exploring their structural properties which are crucial for their effectiveness and stability as pesticides (Olszewska, Pikus, & Tarasiuk, 2008), (Olszewska, Tarasiuk, & Pikus, 2009).

Chemical Synthesis and Structural Analysis

Considerable research has gone into the synthesis and structural analysis of compounds related to 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide. Studies focus on synthesizing new derivatives and analyzing their structures through techniques like X-ray crystallography. The crystal structure, molecular docking analysis, and potential applications (like anticancer activity) are studied for some of these derivatives (Gowda, Foro, & Fuess, 2007), (Saravanan et al., 2016).

Pharmaceutical and Biological Research

Some derivatives are investigated for their pharmaceutical potential. For instance, compounds with structural similarities are studied for their anticancer properties through molecular docking analysis, targeting specific cellular receptors and pathways (Sharma et al., 2018). Additionally, the metabolism of chloroacetamide herbicides and their potential carcinogenic properties are studied, providing insights into their interactions with human and rat liver microsomes (Coleman et al., 2000), (Coleman et al., 2000).

Environmental Impact and Biodegradation

Research also delves into the environmental impact of these compounds, particularly focusing on their biodegradation pathways. Studies on acetochlor, a herbicide with structural similarities, highlight the anaerobic degradation process and its efficiency. These findings are crucial for understanding the environmental fate of these compounds and developing strategies for mitigating their impact (Liu et al., 2020).

Mechanism of Action

These compounds are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVUTDAMJFFBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.